

An In-depth Technical Guide to Indanthrene: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indanthrene*

Cat. No.: B7773128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Indanthrene, also known as Indanthrone or C.I. Pigment Blue 60, is a synthetic organic pigment belonging to the anthraquinone class of dyes. First synthesized in 1901 by René Bohn, it was the pioneering vat dye, marking a significant milestone in the development of high-performance colorants.^{[1][2]} Its exceptional fastness properties have cemented its importance in various industrial applications, primarily as a blue pigment in paints, enamels, and for dyeing cellulosic fibers like cotton.^{[2][3]} This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the technical details relevant to scientific and research professionals.

Chemical Structure and Identification

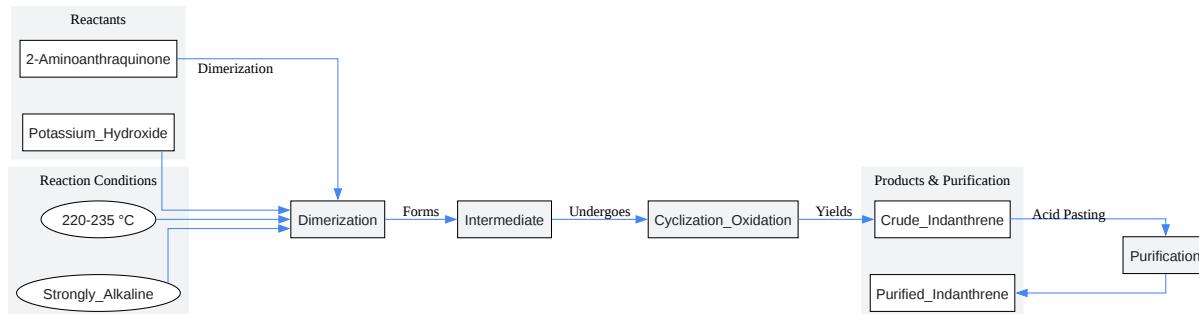
Indanthrene is a large, planar molecule characterized by a core structure of two anthraquinone units linked by two amine groups. Its systematic IUPAC name is 6,15-Dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone.^[4] The molecule is achiral and possesses a high degree of conjugation, which is responsible for its intense blue color.

Table 1: Chemical Identifiers for **Indanthrene**

Identifier	Value
IUPAC Name	6,15-Dihydrodinaphtho[2,3-a:2',3'-h]phenazine-5,9,14,18-tetrone[4]
Common Names	Indanthrene, Indanthrone, Vat Blue 4, Pigment Blue 60[4]
CAS Number	81-77-6[4]
Molecular Formula	C ₂₈ H ₁₄ N ₂ O ₄ [3]
InChIKey	UHOKSCJSTAHBSO-UHFFFAOYSA-N[4]
SMILES	C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=CC=CC=C7C6=O[4]

Physicochemical Properties

Indanthrene's physical and chemical properties are central to its performance and applications. It is a dark blue solid with a metallic luster, and it is known for its exceptional stability to light and heat.[3][4]


Table 2: Physicochemical Properties of **Indanthrene**

Property	Value
Molecular Weight	442.43 g/mol [5]
Appearance	Blue needles with a metallic luster or a fine, fluffy deep blue powder. [3]
Melting Point	470-500 °C (decomposes) [3] [4]
Density	1.6 g/mL [2]
Solubility in Water	Insoluble [2] [4]
Solubility in Organic Solvents	Practically insoluble in most organic solvents. [4] Slightly soluble in hot chloroform, o-chlorophenol, and quinoline. [3]
Solubility in Acids/Bases	Soluble in concentrated sulfuric acid (turns brown) and dilute alkali solutions. [3] [4]
UV-Vis Absorption (λ_{max})	278 nm (on cellophane film) [4] [6]
Thermal Stability	Not decomposed by heating to 250 °C. [4]

Synthesis of Indanthrene

The primary industrial synthesis of **Indanthrene** involves the dimerization of 2-aminoanthraquinone in the presence of a strong base, typically potassium hydroxide, at elevated temperatures (220-235 °C).[\[2\]](#) The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization and subsequent oxidation to yield the final **Indanthrene** molecule.[\[2\]](#)

Logical Workflow for Indanthrene Synthesis

[Click to download full resolution via product page](#)

Caption: A logical workflow diagram illustrating the synthesis of **Indanthrene**.

Experimental Protocol: Synthesis from 2-Aminoanthraquinone

The following is a generalized experimental protocol for the synthesis of **Indanthrene**. Safety Precautions: This synthesis involves corrosive materials and high temperatures. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be carried out in a well-ventilated fume hood.

Materials:

- 2-aminoanthraquinone
- Potassium hydroxide (KOH)

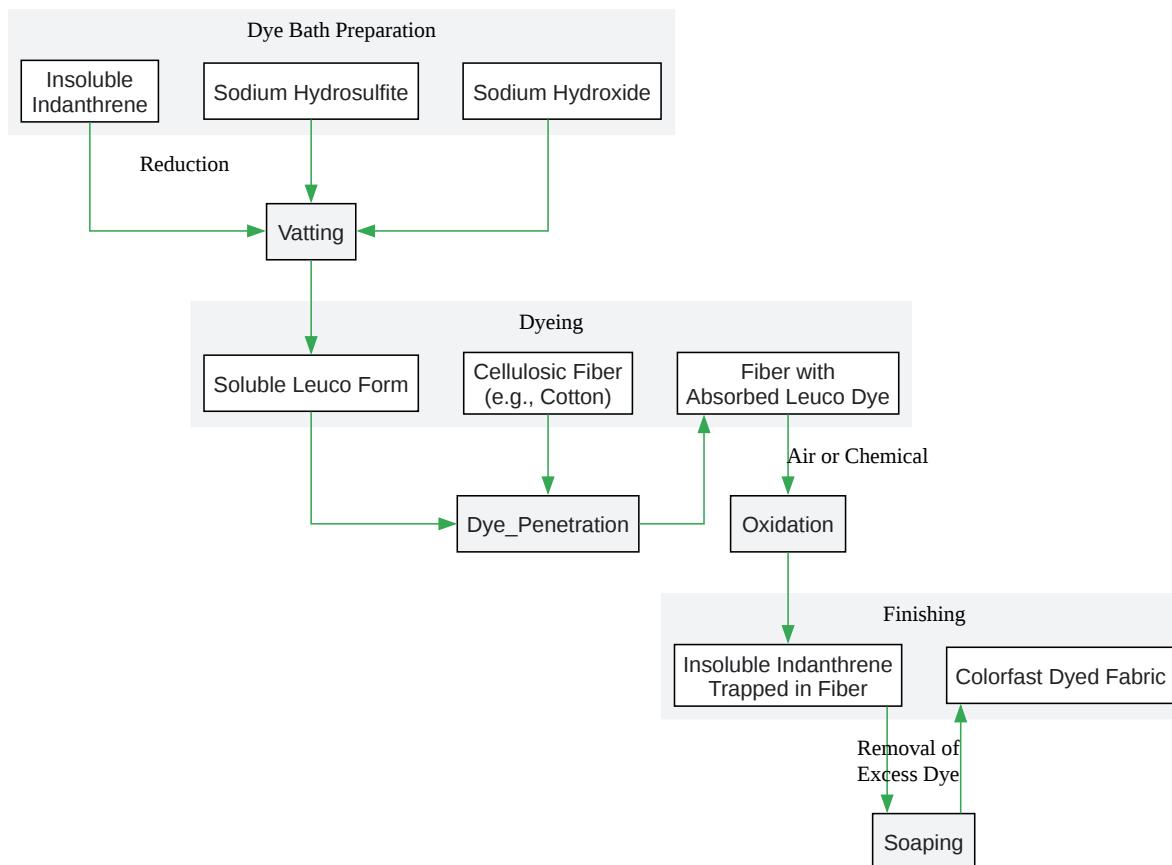
- Potassium nitrate (KNO_3) or potassium chlorate (KClO_3) as an oxidizing agent
- Water

Procedure:

- Prepare an aqueous slurry of 2-aminoanthraquinone. An oxidizing agent such as potassium nitrate or chlorate can be dissolved in this slurry.^[7]
- In a suitable reaction vessel, prepare a fused mixture of potassium hydroxide.
- Gradually add the 2-aminoanthraquinone slurry to the fused caustic alkali with constant stirring, maintaining a temperature between 220 °C and 250 °C.^[7]
- Continue heating the reaction mixture for 1 to 4 hours until the formation of **Indanthrene** is substantially complete.^[7]
- After the reaction is complete, carefully pour the hot mixture into a large volume of water.
- The precipitated crude **Indanthrene** is then collected by filtration.
- Purification can be achieved by "acid pasting," which involves dissolving the crude product in concentrated sulfuric acid and then re-precipitating it by dilution with water.^[8]
- The purified product is then washed with hot water until the filtrate is neutral and dried.

Applications

The primary application of **Indanthrene** is as a vat dye for cellulosic fibers such as cotton.^[3] Vat dyeing is a process that utilizes the reversible reduction of the insoluble pigment to a water-soluble "leuco" form, which has an affinity for the fiber.


Vat Dyeing Process with Indanthrene

The vat dyeing process involves several key steps:

- Vatting: The insoluble **Indanthrene** pigment is reduced in an alkaline solution, typically using sodium hydrosulfite ($\text{Na}_2\text{S}_2\text{O}_4$), to its soluble leuco form.^[9] This results in a change of color.

- Dyeing: The textile material is immersed in the dyebath containing the soluble leuco form of the dye. The leuco dye penetrates the fibers.[9]
- Oxidation: The fabric is removed from the dyebath and exposed to air or a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate).[9] This re-oxidizes the leuco dye back to its original insoluble pigment form, trapping it within the fibers.[8][9]
- Soaping: The dyed fabric is boiled in a soap solution to remove any loose dye particles from the surface and to stabilize the color, improving its fastness properties.[9]

Experimental Workflow for Vat Dyeing

[Click to download full resolution via product page](#)

Caption: A workflow diagram of the vat dyeing process using **Indanthrene**.

Other Applications

Beyond textiles, **Indanthrene** is used as a high-performance pigment (Pigment Blue 60) in:

- Paints and Coatings: For automotive finishes, industrial coatings, and artists' paints due to its excellent lightfastness and weather resistance.[2][3]
- Plastics and Polymers: For coloring various plastics where high stability is required.
- Inks: In high-quality printing inks.

Recent research has also explored the potential of **Indanthrene** and its derivatives in the field of organic electronics, specifically as organic semiconductors.[2]

Conclusion

Indanthrene remains a cornerstone of the pigment and dye industry more than a century after its discovery. Its robust chemical structure imparts exceptional stability, making it a preferred choice for applications demanding high fastness properties. A thorough understanding of its chemical properties, synthesis, and application methodologies is crucial for its effective utilization in both traditional and emerging technological fields. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working with this important class of organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static.fibre2fashion.com [static.fibre2fashion.com]
- 2. Indanthrone blue - Wikipedia [en.wikipedia.org]
- 3. INDANTHRONE BLUE - Ataman Kimya [atamanchemicals.com]
- 4. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. INDANTHRENE BLUE RS - Ataman Kimya [atamanchemicals.com]
- 6. Indanthrone blue - CAMEO [cameo.mfa.org]

- 7. US1990954A - Process of preparing indanthrene blue - Google Patents
[patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. The Dyeing Principle of Vat Dyes - TIANKUN Dye Manufacturer & Supplier
[tiankunchemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Indanthrene: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7773128#indanthrene-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com